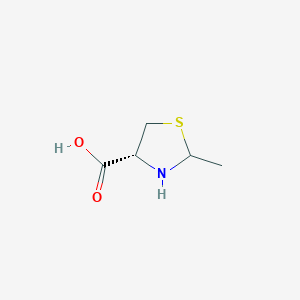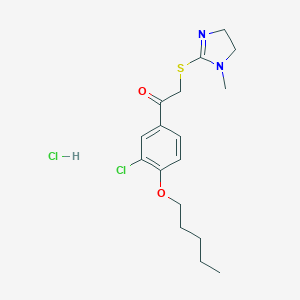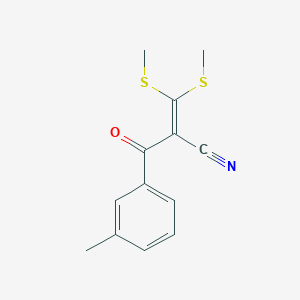
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile" belongs to a class of organic compounds characterized by the presence of a benzoyl group attached to an acrylonitrile moiety, further modified by methylthio groups. This structure suggests a compound with potential for diverse chemical reactivity and biological activity due to the presence of functional groups amenable to various chemical transformations.
Synthesis Analysis
The synthesis of closely related compounds often involves the condensation of aromatic aldehydes with malononitrile derivatives in the presence of sulfide catalysts or through Knoevenagel condensation reactions. For example, Bhale et al. (2018) described the synthesis of acrylonitrile derivatives with significant anti-tumor activities, showcasing the potential of this chemical class for generating biologically active molecules (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile" has been elucidated using various spectroscopic techniques, including NMR, FT-IR, and HRMS. These compounds typically exhibit structures with extended π-conjugation, influencing their electronic properties and reactivity. The structure of related compounds has been determined by X-ray crystallography, revealing details about the molecular conformation and intermolecular interactions (Dölling, Herrmann, Augustin, Ahnert, Heinemann, & Hartung, 1991).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. These reactions are facilitated by the acrylonitrile and methylthio functional groups, which can undergo transformations to yield a wide array of derivatives with diverse biological and chemical properties. For instance, reactions involving base-induced cleavage of methylthio acrylonitriles have been reported, leading to the formation of α-aryl acetonitriles, highlighting the versatile reactivity of these compounds (Saraiah et al., 2018).
Applications De Recherche Scientifique
-
- Application : (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . They provide a single reaction step for the synthesis of reactive polymers .
- Method : The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
- Results : The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
-
Antioxidant and Antibacterial Activities of Benzamides
- Application : Benzamides have been widely used in medical, industrial, biological and potential drug industries . They show anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .
- Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
- Synthesis of 2-Arylbenzothiazoles
- Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- Method : This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
- Results : This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
-
- Application : Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are important flavour compounds in many food products, both fermented and non-fermented (heat-treated) products . They are generally perceived as malty, chocolate-like .
- Method : An important process leading to the formation of compounds like 3-methyl butanal is the non-enzymic, heat-induced, Strecker degradation of amino groups with reducing sugar moieties .
- Results : The taste thresholds of aldehydes are rather low; for 2-methyl propanal and 2- and 3-methyl butanal, they were reported as 0.10, 0.13, and 0.06 mg/l, respectively .
-
Antioxidant and Antibacterial Activities of Benzamides
- Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .
- Method : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-9-5-4-6-10(7-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJLZBZLQXCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(=C(SC)SC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380996 |
Source


|
| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
CAS RN |
175201-64-6 |
Source


|
| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
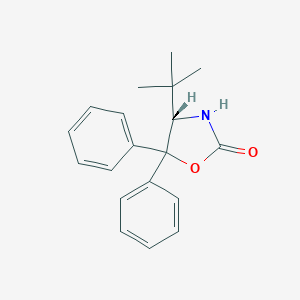
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
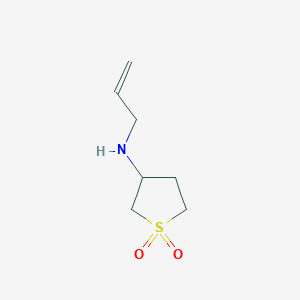
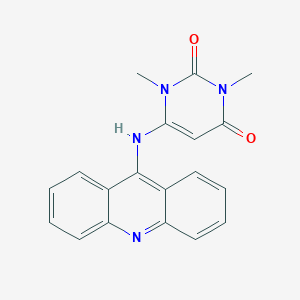
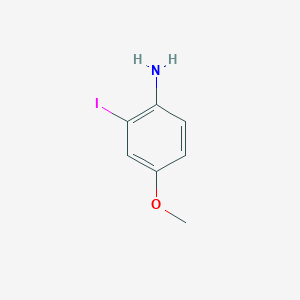
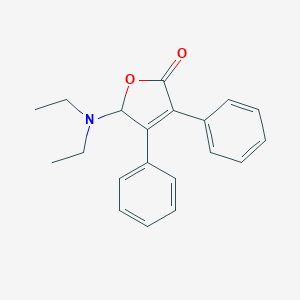
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
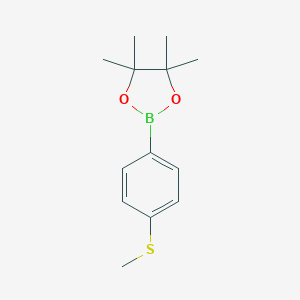
![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
